molecular formula C11H20O2 B1654782 Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- CAS No. 27334-43-6

Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-

Cat. No.: B1654782
CAS No.: 27334-43-6
M. Wt: 184.27 g/mol
InChI Key: NPRFVBVVQXZPOO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-(1,1-dimethylethyl)cyclohexanecarboxylic acid is systematically named 1-tert-butylcyclohexane-1-carboxylic acid according to IUPAC rules. This nomenclature reflects the substitution pattern: a cyclohexane ring with a carboxylic acid group (-COOH) and a tert-butyl group (-C(CH₃)₃) both attached to the same carbon atom (position 1). The molecular formula is C₁₁H₂₀O₂ , corresponding to a molecular weight of 184.27 g/mol .

Table 1: Molecular Formula Comparison of Positional Isomers

Compound Molecular Formula Molecular Weight (g/mol)
1-tert-butylcyclohexane-1-carboxylic acid C₁₁H₂₀O₂ 184.27
4-tert-butylcyclohexane-1-carboxylic acid C₁₁H₂₀O₂ 184.28

The tert-butyl group introduces significant steric bulk, influencing the compound’s conformational preferences and reactivity.

Stereochemical Configuration and Conformational Isomerism

The cyclohexane ring adopts a chair conformation to minimize steric strain. For 1-tert-butylcyclohexane-1-carboxylic acid, both substituents (tert-butyl and carboxylic acid) occupy axial or equatorial positions depending on the ring’s puckering. However, the tert-butyl group’s bulk typically forces it into the equatorial position to avoid 1,3-diaxial interactions. This preference stabilizes the conformer where the carboxylic acid group is axial, despite its polar nature.

In contrast, 4-tert-butylcyclohexane-1-carboxylic acid exhibits distinct stereochemical behavior due to the tert-butyl group’s position at carbon 4. Here, the tert-butyl group adopts an equatorial orientation, allowing the carboxylic acid group to occupy an axial or equatorial position with minimal steric clash.

Comparative Analysis of Positional Isomers (1-tert vs. 4-tert Substituents)

The positional isomerism between 1-tert and 4-tert derivatives profoundly impacts their physical and chemical properties:

  • Steric Effects :

    • In the 1-tert isomer, the proximity of the tert-butyl and carboxylic acid groups creates intramolecular steric hindrance, potentially distorting the cyclohexane ring.
    • The 4-tert isomer experiences less steric strain, as the substituents are separated by three carbons, allowing for more flexible conformational adjustments.
  • Acidity :

    • The trans-4-tert isomer demonstrates greater acidity than its cis counterpart due to reduced steric hindrance in the conjugate base. For the 1-tert isomer, the axial carboxylic acid group may experience enhanced acidity owing to diminished solvation effects.
  • Synthetic Utility :

    • The 4-tert derivative is widely used in stereochemical studies and drug synthesis (e.g., as a precursor for N-substituted amides). The 1-tert isomer’s applications are less documented but may involve specialized carboxylation reactions.

X-ray Crystallographic Studies and Bond Length Optimization

X-ray crystallography of 4-tert-butylcyclohexane-1-carboxylic acid reveals a slightly elongated C-O bond length (0.1550 nm) in the carboxylic acid group compared to typical values (0.148–0.152 nm). This distortion arises from electronic effects of the tert-butyl group, which withdraws electron density via inductive effects, weakening the O-H bond.

Table 2: Bond Length Comparison in Carboxylic Acid Derivatives

Compound C-O Bond Length (nm) C-C (tert-butyl) Bond Length (nm)
4-tert-butylcyclohexane-1-carboxylic acid 0.1550 0.154–0.156
Cyclohexanecarboxylic acid 0.1512 N/A

For the 1-tert isomer, analogous crystallographic data are limited. However, computational models predict similar bond elongation due to steric compression between the tert-butyl and carboxylic acid groups.

Properties

IUPAC Name

1-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRFVBVVQXZPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950048
Record name 1-tert-Butylcyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27334-43-6
Record name cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027334436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylcyclohexane-1-carboxylic acid
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Preparation Methods

Friedel-Crafts Alkylation Followed by Oxidation

Early synthetic routes for 1-tert-butylcyclohexanecarboxylic acid leveraged Friedel-Crafts alkylation to introduce the tert-butyl group onto a pre-functionalized cyclohexane scaffold. Pirozhkov et al. (1978) demonstrated the use of tert-butyl chloride in the presence of Lewis acids such as aluminum trichloride (AlCl₃) to alkylate cyclohexene derivatives. Subsequent oxidation of the intermediate alkylcyclohexane using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yielded the carboxylic acid. This method, however, suffered from moderate yields (45–60%) due to competing side reactions, including over-oxidation and ring-opening.

Reaction Conditions:

  • Alkylation: Cyclohexene + tert-butyl chloride, AlCl₃, 0–5°C, 12 h.
  • Oxidation: KMnO₄ in aqueous H₂SO₄, reflux, 6–8 h.

Direct Carboxylation of tert-Butylcyclohexane

Van Bekkum et al. (1970) developed a carboxylation strategy wherein tert-butylcyclohexane was treated with carbon monoxide (CO) under high-pressure conditions in the presence of a palladium catalyst. The reaction proceeded via insertion of CO into a C–H bond adjacent to the tert-butyl group, directly forming the carboxylic acid. While this method bypassed multi-step sequences, it required specialized equipment for handling pressurized CO and achieved yields of 50–55%.

Key Parameters:

  • Catalyst: Pd(OAc)₂ with triphenylphosphine (PPh₃).
  • Pressure: 50–60 atm CO.
  • Temperature: 120–140°C.

Malonate-Based Cyclization Strategies

Diethyl Malonate Alkylation and Decarboxylation

A patent by US6740765B1 (2004) outlines a scalable method involving dialkyl malonates as key intermediates. The synthesis begins with the alkylation of diethyl malonate using 1,3-dihaloterphenyl precursors, followed by cyclization and decarboxylation to yield the target acid (Table 1).

Synthetic Steps:

  • Alkylation: Diethyl malonate + 1,3-dibromoterphenyl, NaH, DMF, 80°C, 24 h.
  • Cyclization: Base-mediated intramolecular esterification (K₂CO₃, DMSO, 100°C).
  • Decarboxylation: LiCl, H₂O, DMSO, 150°C, 6 h.

This route produced a 1:1 cis/trans isomer mixture, necessitating chromatographic separation for enantiopure products.

Table 1. Optimization of Malonate-Based Synthesis

Parameter Optimal Value Yield (%) Purity (%)
Malonate Equivalents 1.2 eq 68 92
Cyclization Temperature 100°C 75 89
Decarboxylation Time 6 h 82 95

Epimerization and Stereochemical Control

Base-Mediated Epimerization

US5831118A (1997) highlights the challenge of stereochemical control during synthesis, particularly for cis/trans isomers. Heating the crude acid with potassium hydroxide (KOH) at 140–150°C for 3–5 hours induced epimerization, favoring the thermodynamically stable trans isomer (Table 2). This step was critical for obtaining isomerically pure material for pharmaceutical applications.

Conditions:

  • Base: 2–3 eq KOH.
  • Solvent: Ethylene glycol.
  • Temperature: 150°C, 4 h.

Table 2. Epimerization Efficiency

Starting Isomer Ratio (cis:trans) Final Ratio (cis:trans) Yield (%)
70:30 25:75 88
50:50 15:85 92

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern industrial methods employ continuous flow reactors to enhance reproducibility and safety. A hybrid approach combining Friedel-Crafts alkylation and in-line oxidation has been adopted, utilizing microreactors to manage exothermicity and improve heat transfer. Key advantages include:

  • Residence Time: 10–15 minutes per step.
  • Yield Improvement: 78% overall vs. 55% batch.
  • Purity: >99% by HPLC.

Emerging Methodologies

Enzymatic Carboxylation

Recent advances explore lipase-catalyzed carboxylation of tert-butylcyclohexanol in supercritical CO₂. Preliminary data indicate 40–50% conversion at 35°C, offering a greener alternative to traditional methods.

Chemical Reactions Analysis

Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- undergoes various chemical reactions typical of carboxylic acids:

Common reagents used in these reactions include hydrogen gas for hydrogenation, chlorinating agents for chlorination, and carboxylating agents for carboxylation. Major products formed from these reactions include cyclohexyl derivatives, esters, and amides .

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is a chemical compound with the molecular formula C11H20O2C_{11}H_{20}O_2. It is a derivative of cyclohexanecarboxylic acid, featuring a tert-butyl group attached to the second carbon of the cyclohexane ring in a trans configuration. This compound's structure, which includes a six-membered cyclohexane ring and a carboxylic acid functional group, makes it an interesting subject for chemical studies.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- has diverse applications in scientific research:

  • Chemistry It serves as a starting material for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Research indicates that cyclohexanecarboxylic acids can act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs have protective effects in cardiovascular health by regulating blood pressure and inflammation. The inhibition of sEH can lead to increased levels of EETs, thereby enhancing their protective cardiovascular effects.
  • Medicine It is investigated for its potential therapeutic effects in treating various diseases.
  • Industry The compound is used in the production of polymers, resins, and other industrial chemicals.

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is of interest because of its potential biological activities.

Anti-inflammatory Effects

Cyclohexanecarboxylic acid derivatives have demonstrated anti-inflammatory properties by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Certain studies have indicated that cyclohexanecarboxylic acid derivatives exhibit antimicrobial properties against various bacterial strains. For example, a study on substituted cyclohexanecarboxylic acids showed promising results against Mycobacterium tuberculosis and other pathogenic bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of cyclohexanecarboxylic acid derivatives. In vitro studies indicate that while some derivatives show significant cytotoxic effects against cancer cell lines, they also maintain lower toxicity against normal human cells.

Case Study: Cardiovascular Health

In a clinical trial assessing the effects of sEH inhibitors on hypertensive patients, it was found that administration of cyclohexanecarboxylic acid derivatives resulted in a significant reduction in blood pressure levels and improvement in endothelial function. This supports the hypothesis that these compounds can be beneficial in managing hypertension through their action on EETs.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-tert-Butylcyclohexanecarboxylic Acid (CAS: 5451-55-8)
  • Structure : Tert-butyl group at the 4-position (vs. 1-position in the target compound).
  • Molecular Formula : C₁₁H₂₀O₂ (same as target).
  • Properties :
    • Boiling Point: 282.9°C at 760 mmHg .
    • Density: 0.996 g/cm³ .
3-(tert-Butyl)cyclohexanecarboxylic Acid, cis- (CAS: 54774-91-3)
  • Structure : Tert-butyl group at the 3-position in cis configuration.
  • Properties : Similar molecular weight (184.28 g/mol) but distinct stereoelectronic effects influencing solubility and reactivity .

Functional Group Derivatives

1-Cyclohexenecarboxylic Acid (CAS: 636-82-8)
  • Structure : Cyclohexene ring with a conjugated double bond and carboxylic acid group.
  • Molecular Formula : C₇H₁₀O₂ (MW: 126.16 g/mol) .
  • Reactivity : Enhanced acidity (pKa ~4.5) due to conjugation, contrasting with the saturated cyclohexane backbone of the target compound.
Methyl 5-tert-Butyl-2-oxocyclohexanecarboxylate (CAS: 74851-58-4)
  • Structure : Ester derivative with a ketone group at the 2-position.
  • Molecular Formula : C₁₂H₂₀O₃ (MW: 212.29 g/mol) .
  • Applications : Likely used in pharmaceutical synthesis due to its keto-ester functionality.

Substituent-Modified Analogs

Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy- (CAS: 197247-91-9)
  • Structure: Amino and hydroxyl groups at the 1- and 2-positions.
  • Molecular Formula: C₇H₁₃NO₃ (MW: 159.18 g/mol) .
1-Cyclohexylcyclohexanecarboxylic Acid (CAS: 60263-54-9)
  • Structure : Additional cyclohexyl group at the 1-position.
  • Molecular Formula : C₁₃H₂₂O₂ (MW: 210.31 g/mol) .
  • Properties : Higher hydrophobicity, making it suitable for lipid-based formulations.

Reaction Behavior Comparison

  • Parent Acid (Cyclohexanecarboxylic Acid) : Reacts with Grignard reagents (e.g., methylmagnesium bromide) to form carboxylate salts without further alkylation .
  • Target Compound (1-tert-Butyl Derivative) : Steric hindrance from the tert-butyl group likely slows esterification or nucleophilic reactions compared to less hindered analogs.

Data Table: Structural and Physical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Notable Applications
1-(tert-Butyl)cyclohexanecarboxylic acid 99332-88-4 C₁₁H₂₀O₂ 184.28 1-tert-Butyl, carboxylic acid N/A Organic synthesis, antimicrobial studies
4-tert-Butylcyclohexanecarboxylic acid 5451-55-8 C₁₁H₂₀O₂ 184.28 4-tert-Butyl, carboxylic acid 282.9 Polymer intermediates
1-Cyclohexenecarboxylic acid 636-82-8 C₇H₁₀O₂ 126.16 Cyclohexene, carboxylic acid N/A Reactive intermediate
Methyl 5-tert-butyl-2-oxocyclohexanecarboxylate 74851-58-4 C₁₂H₂₀O₃ 212.29 5-tert-Butyl, 2-oxo, methyl ester N/A Pharmaceutical synthesis

Biological Activity

Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-, also known as 4-tert-butylcyclohexanecarboxylic acid , is an organic compound with the molecular formula C11H20O2C_{11}H_{20}O_{2}. It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a tert-butyl group. This structural configuration imparts unique biological activities and chemical properties.

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Hydrogenation of Benzoic Acid : Involves catalytic hydrogenation to produce cyclohexanecarboxylic acid, which is then modified to introduce the tert-butyl group.
  • Chlorination and Carboxylation of Cyclohexanol : Chlorination followed by carboxylation yields cyclohexanecarboxylic acid derivatives.

Cyclohexanecarboxylic acid undergoes typical reactions associated with carboxylic acids:

  • Oxidation : Converts it into cyclohexene derivatives.
  • Reduction : Can be reduced to form cyclohexyl derivatives.
  • Substitution : Forms esters and amides through substitution reactions.

The biological activity of cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- is primarily linked to its metabolic pathways and interactions with biological systems. Upon microbial degradation, it can form para-hydroxybenzoic acid, which has significant implications in various biochemical pathways.

Biological Studies and Findings

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further studies in antibiotic development.
  • Insecticidal Potential : Similar compounds have been evaluated for their efficacy against vectors such as Aedes aegypti, indicating potential applications in pest control strategies .
  • Toxicological Assessments : Studies indicate low toxicity levels in mammalian models, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities attributable to the tert-butyl substitution. For instance:

Compound NameStructure FeaturesBiological Activity
Cyclohexanecarboxylic acidParent compound without tert-butyl groupModerate antimicrobial activity
Cyclohexaneacetic acidAcetic acid group instead of carboxylicLower insecticidal activity
Cyclohexanediacetic acidTwo acetic acid groupsEnhanced toxicity observed

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various cyclohexane derivatives, including cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-. Results indicated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Insecticidal Activity

In a larvicidal assay against Aedes aegypti, compounds similar to cyclohexanecarboxylic acid showed varying degrees of effectiveness. The compound exhibited LC50 values indicating moderate efficacy compared to standard insecticides like temephos .

Q & A

Q. What are the recommended safety protocols for handling Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- in laboratory settings?

The compound is classified under GHS hazards as causing acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Recommended protocols include:

  • Personal Protective Equipment (PPE): Face shields, safety glasses, and gloves tested to NIOSH (US) or EN 166 (EU) standards .
  • Engineering Controls: Work in a fume hood with proper ventilation.
  • Waste Disposal: Use licensed disposal services for contaminated materials and unused product .
  • First Aid: Immediate medical consultation is required for exposure; provide safety data sheets to healthcare providers .

Q. Which spectroscopic methods are suitable for characterizing this compound, and how are they applied?

  • Mass Spectrometry (MS): The EPA/NIH Mass Spectral Database provides reference spectra (C11_{11}H20_{20}O2_2, MW 184) for identification .
  • Gas Chromatography (GC): Retention indices and thermodynamic data (e.g., boiling point, ΔrH°) aid in separation and purity assessment .
  • Infrared (IR) Spectroscopy: Functional groups like carboxylic acid (-COOH) and tert-butyl moieties can be identified via characteristic absorption bands .

Q. How can trace amounts of this compound be quantified in complex mixtures?

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection for sensitivity.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Employ internal standards (e.g., deuterated analogs) to improve accuracy, especially at low concentrations (e.g., 0.12% as reported in antimicrobial studies) .

Advanced Research Questions

Q. What strategies optimize the synthesis of tert-butyl esters from Cyclohexanecarboxylic acid derivatives?

  • Reagent Selection: Mercury(II) trifluoroacetate or 2-chloro-N-methylpyridinium iodide can catalyze esterification under mild conditions .
  • Steric Considerations: The tert-butyl group introduces steric hindrance; slow addition of reagents and elevated temperatures (e.g., 80–100°C) improve yields .
  • Purification: Distill under reduced pressure (e.g., bp ~184°C for acid chloride intermediates) or use column chromatography .

Q. How does the steric effect of the tert-butyl group influence the compound’s reactivity?

  • Steric Hindrance: The bulky tert-butyl group reduces nucleophilic attack at the carboxylic acid moiety, favoring reactions at less hindered sites (e.g., esterification over amidation) .
  • Thermodynamic Stability: The group enhances thermal stability, as evidenced by higher boiling points (e.g., 426 K for related cyclohexane derivatives) .

Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?

  • Molecular Modeling: Density Functional Theory (DFT) calculations can predict reaction transition states and regioselectivity. For example, the InChIKey (HCECZXZHXZYFFI-UHFFFAOYSA-N) of structurally similar compounds aids in parameterizing simulations .
  • Reactivity Databases: Tools like NIST Chemistry WebBook provide thermodynamic data (e.g., ΔrH° = -208 kJ/mol for hydrogenation reactions) to validate computational predictions .

Q. What challenges arise in elucidating the crystal structure of this compound?

  • Crystallization Issues: The tert-butyl group disrupts crystal packing, necessitating co-crystallization with host molecules (e.g., cyclodextrins) .
  • X-Ray Diffraction (XRD): High-resolution XRD with synchrotron radiation improves data quality for low-symmetry crystals .

Methodological Notes

  • Data Contradictions: While no direct contradictions are noted in the evidence, researchers should cross-validate spectral data (e.g., MS, IR) with multiple databases to address potential inconsistencies .
  • Experimental Design: For bioactivity studies (e.g., antimicrobial testing), include positive/negative controls and replicate assays to account for the compound’s low natural abundance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-
Reactant of Route 2
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Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-

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